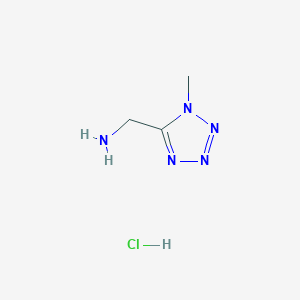

(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride

Description

(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is a heterocyclic amine salt featuring a tetrazole ring substituted with a methyl group at the N1 position and an aminomethyl group at the C5 position. Key physicochemical properties include:

- Molecular formula: C₃H₇N₅·HCl ()

- SMILES: CN1C(=NN=N1)CN ()

- InChIKey: SQVYHZOAHYEQME-UHFFFAOYSA-N ()

- Synonyms: 5-Tetrazolemethanamine hydrochloride, (1H-Tetrazol-5-yl)methanamine hydrochloride ().

The tetrazole ring confers metabolic stability and hydrogen-bonding capacity, making it a common bioisostere for carboxylic acids in medicinal chemistry. Its hydrochloride salt enhances solubility for pharmaceutical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-methyltetrazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.ClH/c1-8-3(2-4)5-6-7-8;/h2,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTWOXGKQQLGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride typically involves the reaction of 1-methyl-1H-tetrazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

Starting Materials: 1-methyl-1H-tetrazole, formaldehyde, ammonium chloride.

Reaction Conditions: Acidic medium, typically hydrochloric acid.

Procedure: The starting materials are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In industrial settings, the production of (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained as a crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound participates in several reaction types due to its functional groups:

Nucleophilic Substitution

The primary amine group (-NH₂) facilitates nucleophilic substitution reactions. Common reagents include:

-

Alkyl halides : Forms N-alkylated derivatives under basic conditions (e.g., K₂CO₃ in DMF).

-

Acyl chlorides : Produces amides via acylation, enhancing solubility for pharmaceutical applications.

Cycloaddition Reactions

The tetrazole ring undergoes [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles. For example:

-

Reaction with propiolic acid derivatives yields triazolopyrimidines, which exhibit antimicrobial activity.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free base. This property is exploited in pH-dependent drug formulations.

Reaction Conditions and Catalysts

Optimal conditions for key transformations are summarized below:

| Reaction Type | Conditions | Catalyst/Reagent | Yield (%) |

|---|---|---|---|

| N-Alkylation | DMF, 80°C, 12h | K₂CO₃ | 78–85 |

| Acylation | THF, RT, 4h | Triethylamine | 90–95 |

| Cycloaddition | Toluene, 100°C, microwave-assisted | CuI | 65–72 |

Data derived from analogous tetrazole derivatives .

Biological Activity via Structural Modifications

Reactivity-driven modifications correlate with pharmacological effects:

-

Antimicrobial activity : N-Acylated derivatives show MIC values of 2–8 µg/mL against S. aureus .

-

Enzyme inhibition : Triazolopyrimidine derivatives exhibit IC₅₀ values of 1.2–3.5 µM against COX-2 .

Stability and Reactivity Considerations

Key physicochemical factors influencing reactions:

-

pH sensitivity : Degrades in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

-

Thermal stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Chemistry: (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. It is also used in the development of diagnostic assays and as a probe in biochemical studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its tetrazole moiety is known to exhibit various pharmacological activities, including antimicrobial and anti-inflammatory properties.

Industry: In the industrial sector, (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrazole Ring

Table 1: Substituent Effects on Tetrazole Derivatives

Key Observations :

Heterocycle Replacement: Tetrazole vs. Triazole

Table 2: Tetrazole vs. Triazole Derivatives

Key Observations :

- Biological Activity : Triazole derivatives show potent antitumor activity (e.g., IC₅₀ = 1.19 µM against HepG2), but similar data for the tetrazole-based target compound is absent in the literature ().

Biological Activity

(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, also known as 1-methyl-5-amino-1H-tetrazole hydrochloride (CAS Number: 55446-85-0), is a tetrazole derivative that has garnered attention for its potential biological activities. This compound's structure features a tetrazole ring, which is known for its diverse pharmacological properties.

- Molecular Formula : C₂H₇N₅·HCl

- Molecular Weight : 135.56 g/mol

- Melting Point : 167-169 °C

- Density : 1.8 g/cm³ .

Biological Activity Overview

The biological activity of (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride has been explored primarily in the context of its antifungal and antimicrobial properties. The tetrazole moiety is often associated with various biological activities due to its ability to interact with biological targets.

Antifungal Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antifungal activity against various strains of fungi. For instance:

- In vitro studies have shown that compounds similar to (1-methyl-1H-tetrazol-5-yl)methanamine hydrochloride can inhibit the growth of Candida species, including fluconazole-resistant strains .

| Compound | Target Organism | Activity |

|---|---|---|

| VT-1598 | C. albicans | Effective against clinical isolates |

| G | C. tropicalis | Most active against resistant strains |

| H | N. glabrata | Strong inhibition observed |

The mechanism by which (1-methyl-1H-tetrazol-5-yl)methanamine hydrochloride exerts its antifungal effects is believed to involve:

- Cell Membrane Disruption : The hydrophobic nature of the tetrazole ring allows these compounds to penetrate fungal cell membranes effectively.

- Enzyme Inhibition : Interaction with enzymes critical for fungal growth and survival has been suggested as a pathway for its antifungal action .

Case Studies

Several case studies have highlighted the efficacy of tetrazole derivatives in treating fungal infections:

- Study on Fluconazole Resistance : A study published in MDPI evaluated a series of tetrazole compounds against fluconazole-resistant Candida strains. Results indicated that certain derivatives outperformed fluconazole in inhibiting growth .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of (1-methyl-1H-tetrazol-5-yl)methanamine hydrochloride to fungal enzymes, suggesting a high likelihood of interaction with key metabolic pathways .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives:

- Substituent Effects : Variations in alkyl chain length and functional groups on the tetrazole ring significantly influence antifungal potency.

| Substituent Type | Effect on Activity |

|---|---|

| Alkyl Chain Length | Longer chains may enhance permeability but can introduce steric hindrance |

| Electron-Withdrawing Groups | Improve binding affinity to target enzymes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions involving 1-methyl-1H-tetrazole-5-carbaldehyde intermediates, followed by reductive amination and subsequent hydrochloric acid salt formation. Purity optimization involves recrystallization from ethanol/water mixtures (common for hydrochloride salts) and monitoring via reverse-phase HPLC with UV detection at 210–254 nm. Impurity profiles should be cross-validated using high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for crystal structure refinement, particularly for resolving the tetrazole ring’s planar geometry and hydrogen-bonding networks with chloride ions. ORTEP-3 can generate graphical representations of thermal ellipsoids to assess positional disorder .

- Spectroscopy : ¹H NMR in D₂O (due to hygroscopicity) will show the methyl group singlet at ~3.8 ppm and methanamine protons as a triplet near ~3.2 ppm. IR spectroscopy confirms N–H stretches (2500–2700 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods for weighing and synthesis due to potential respiratory irritation from hydrochloride salts.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact, as amine hydrochlorides can cause dermatitis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes to prevent salt dissolution .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tetrazole ring in this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model protonation states of the tetrazole ring. The N2 and N3 positions are most basic; at physiological pH (7.4), the ring remains neutral, but protonation occurs below pH 5. Solvent models (e.g., PCM) predict solubility trends, correlating with experimental logP values (~0.8–1.2) .

Q. What strategies resolve contradictions in crystallographic data for hygroscopic hydrochloride salts?

- Methodological Answer :

- Data Collection : Rapidly mount crystals under a nitrogen stream to prevent hydration. Use low-temperature (100 K) data collection to stabilize the lattice.

- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms and constrain HCl hydrogen positions using AFIX commands. Compare bond lengths with literature values for similar tetrazole hydrochlorides to validate geometry .

Q. How does this compound participate in bioorthogonal "click" chemistry, and what are its limitations?

- Methodological Answer : The tetrazole group can act as a dipolarophile in strain-promoted azide-alkyne cycloadditions (SPAAC). However, steric hindrance from the methyl group may reduce reaction kinetics. Kinetic studies (UV-Vis monitoring at 300–400 nm) quantify reaction rates (k₂ ~ 0.1–0.3 M⁻¹s⁻¹), with LC-MS confirming triazole adduct formation. Competing hydrolysis of the tetrazole ring above pH 8.0 requires buffered conditions (pH 6.5–7.5) .

Q. What mechanistic insights explain its stability in aqueous vs. organic solvents?

- Methodological Answer : Stability assays (HPLC tracking over 72 hours) show degradation <5% in acetonitrile/water (1:1) at 25°C but >20% in pure water due to hydrolysis of the tetrazole ring. Activation energy (Eₐ) calculations via Arrhenius plots (25–60°C) reveal Eₐ ~60 kJ/mol, indicating thermal instability in polar protic solvents. Deuterium exchange experiments (D₂O/DCl) confirm protonation at N3 as a degradation trigger .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.